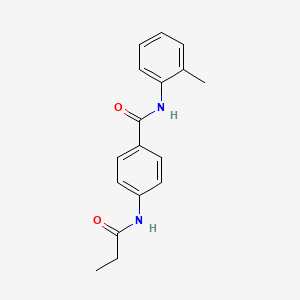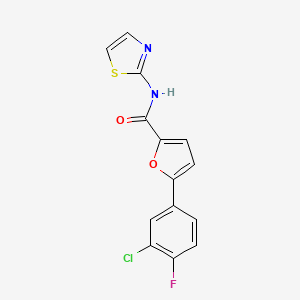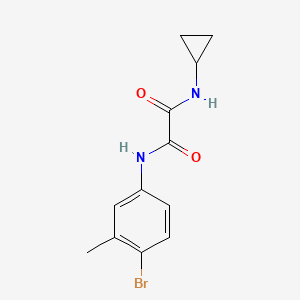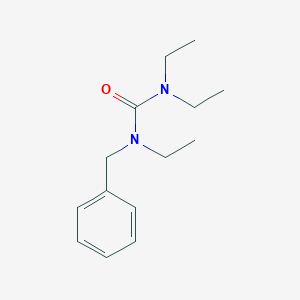
N-(2-methylphenyl)-4-(propanoylamino)benzamide
概要
説明
N-(2-methylphenyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 2-methylphenyl group and a propionylamino group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-(propanoylamino)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzoic acid with propionyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 4-(propionylamino)benzoic acid.
Introduction of the 2-Methylphenyl Group: The next step involves the introduction of the 2-methylphenyl group through a coupling reaction. This can be achieved by reacting 4-(propionylamino)benzoic acid with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
N-(2-methylphenyl)-4-(propanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, resulting in the formation of a carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carbonyl group, resulting in the formation of an alcohol derivative.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
科学的研究の応用
N-(2-methylphenyl)-4-(propanoylamino)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with specific biological targets makes it a promising compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of N-(2-methylphenyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and cell death.
類似化合物との比較
N-(2-methylphenyl)-4-(propanoylamino)benzamide can be compared with other similar compounds, such as:
N-(2-methylphenyl)-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propionyl group. This compound may have different chemical and biological properties due to the difference in the acyl group.
N-(2-methylphenyl)-4-(butyryl-amino)benzamide: Similar structure but with a butyryl group instead of a propionyl group. The longer carbon chain may affect its reactivity and biological activity.
N-(2-methylphenyl)-4-(formylamino)benzamide: Similar structure but with a formyl group instead of a propionyl group. The formyl group may lead to different chemical reactions and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(2-methylphenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(20)18-14-10-8-13(9-11-14)17(21)19-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQSYZSFKLRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzamide](/img/structure/B4389535.png)
![2-(cycloheptylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4389557.png)

![3-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B4389577.png)
![N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE](/img/structure/B4389583.png)
![N-methyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B4389597.png)
![2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4389602.png)
![2-{[4-(benzyloxy)-2-chloro-5-ethoxybenzyl]amino}ethanol](/img/structure/B4389603.png)
![4-[(1-Phenyl-1,2,4-triazole-3-carbonyl)amino]benzoic acid](/img/structure/B4389611.png)
![2-[(furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4389624.png)



![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4389649.png)
